N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide
N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1034633
InChI:
InChI=1S/C29H32N8O6S2/c1-18-16-19(2)31-28(30-18)36-44(40,41)24-12-8-22(9-13-24)34-26(38)6-5-7-27(39)35-23-10-14-25(15-11-23)45(42,43)37-29-32-20(3)17-21(4)33-29/h8-17H,5-7H2,1-4H3,(H,34,38)(H,35,39)(H,30,31,36)(H,32,33,37)
SMILES:
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C
Molecular Formula:
C29H32N8O6S2
Molecular Weight:
652.7 g/mol
N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide
CAS No.:
Inhibitors
VCID: VC1034633
Molecular Formula: C29H32N8O6S2
Molecular Weight: 652.7 g/mol
* For research use only. Not for human or veterinary use.
![N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide -](/images/no_structure.jpg)
Product Name | N,N'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide |
---|---|
Molecular Formula | C29H32N8O6S2 |
Molecular Weight | 652.7 g/mol |
IUPAC Name | N,N//'-bis[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]pentanediamide |
Standard InChI | InChI=1S/C29H32N8O6S2/c1-18-16-19(2)31-28(30-18)36-44(40,41)24-12-8-22(9-13-24)34-26(38)6-5-7-27(39)35-23-10-14-25(15-11-23)45(42,43)37-29-32-20(3)17-21(4)33-29/h8-17H,5-7H2,1-4H3,(H,34,38)(H,35,39)(H,30,31,36)(H,32,33,37) |
Standard InChIKey | PJKZGQKNJRLZDG-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C |
PubChem Compound | 3438478 |
Last Modified | Jul 18 2023 |
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